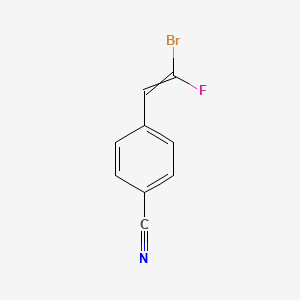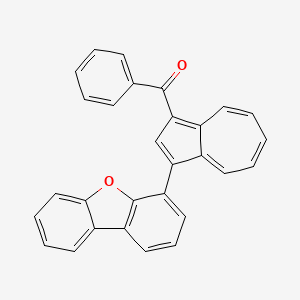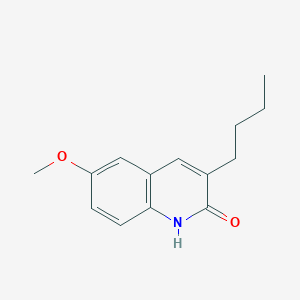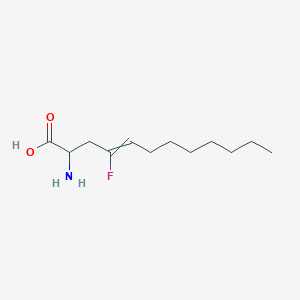![molecular formula C26H30O4 B15170393 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione) CAS No. 918308-03-9](/img/structure/B15170393.png)
1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) is a complex organic compound that features a biphenyl core with two β-diketone groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) typically involves the reaction of a biphenyl derivative with diketone precursors under controlled conditions. One common method includes the use of lanthanide complexes, where the biphenyl core is functionalized with diketone groups through a series of coordination reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the diketone groups.
Substitution: Substitution reactions can occur at the biphenyl core or the diketone groups, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the diketone groups.
科学研究应用
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) has several scientific research applications:
Medicine: Research into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: Applications in materials science, particularly in the development of new materials with unique electronic or photophysical properties.
作用机制
The mechanism of action of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways related to their photophysical and electronic properties. The exact pathways and targets depend on the specific metal ions and the context of their use.
相似化合物的比较
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(4,4-dimethylpentane-1,3-dione): A similar compound with a different substitution pattern on the biphenyl core.
1,1’-([1,1’-Biphenyl]-3,3’-diyl)bis(4,4-dimethylpentane-1,3-dione): Another variant with different positioning of the diketone groups.
Uniqueness
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) is unique due to its specific substitution pattern, which influences its coordination behavior and the properties of the resulting metal complexes. This makes it particularly valuable in studies of coordination chemistry and materials science.
属性
CAS 编号 |
918308-03-9 |
|---|---|
分子式 |
C26H30O4 |
分子量 |
406.5 g/mol |
IUPAC 名称 |
1-[2-[2-(4,4-dimethyl-3-oxopentanoyl)phenyl]phenyl]-4,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C26H30O4/c1-25(2,3)23(29)15-21(27)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22(28)16-24(30)26(4,5)6/h7-14H,15-16H2,1-6H3 |
InChI 键 |
ILDAKQFTKQTJEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)CC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)







![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
